molecular formula C13H12N4 B1482880 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098089-05-3

1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1482880
CAS RN: 2098089-05-3
M. Wt: 224.26 g/mol
InChI Key: UWVNRINFCIFZGH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole and pyridine rings are aromatic and relatively stable, but they can participate in electrophilic substitution reactions. The carbonitrile group is polar and can undergo nucleophilic addition reactions .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research highlights the use of selective chemical inhibitors to study Cytochrome P450 (CYP) enzymes, crucial for metabolizing a diverse number of drugs. Selective inhibitors help in deciphering the involvement of specific CYP isoforms, which is essential for predicting drug-drug interactions (Khojasteh et al., 2011).

Heterocyclic Chemistry

The chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine have been reviewed, indicating the broad interest in heterocyclic compounds in the synthesis of complex molecules for various applications, including biological and electrochemical activities (Boča et al., 2011).

Synthesis of Heterocyclic Compounds

The reactivity of derivatives of pyrazoline, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, underscores their value as building blocks in heterocyclic compound synthesis. These compounds facilitate the creation of diverse heterocycles, demonstrating the interplay between organic synthesis and medicinal chemistry (Gomaa & Ali, 2020).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine serves as a versatile scaffold in kinase inhibitor design due to its ability to interact with kinases via multiple binding modes, highlighting its significance in the development of therapeutic agents (Wenglowsky, 2013).

Heterocyclic N-oxide Molecules

The review on heterocyclic N-oxide derivatives, such as those synthesized from pyridine and indazole, illustrates their importance in organic synthesis, catalysis, and drug development, showcasing the versatility and functional utility of these compounds in scientific research (Li et al., 2019).

properties

IUPAC Name

1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVNRINFCIFZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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